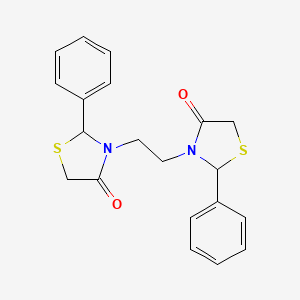
Diazenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazenecarbaldehyde is an organic compound that features both an aldehyde group and a diazene (diimide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazenecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols to aldehydes. For instance, the oxidation of a primary alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the alkene is cleaved to form aldehydes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using milder oxidants like dimethyl sulfoxide (DMSO) to avoid overoxidation . The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Diazenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the diazene group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), primary alcohols (from reduction), and various substituted derivatives (from substitution).
Scientific Research Applications
Diazenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of diazenecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The diazene group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde: A simpler aldehyde with similar reactivity but lacks the diazene group.
Acetaldehyde: Another simple aldehyde, also lacking the diazene group.
Benzaldehyde: An aromatic aldehyde with different reactivity due to the benzene ring.
Uniqueness
Diazenecarbaldehyde is unique due to the presence of both an aldehyde and a diazene group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes .
Properties
CAS No. |
90251-07-3 |
|---|---|
Molecular Formula |
CH2N2O |
Molecular Weight |
58.040 g/mol |
IUPAC Name |
N-iminoformamide |
InChI |
InChI=1S/CH2N2O/c2-3-1-4/h1-2H |
InChI Key |
NELIAIPXAJJBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


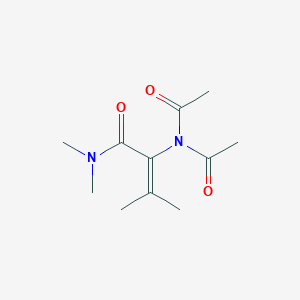
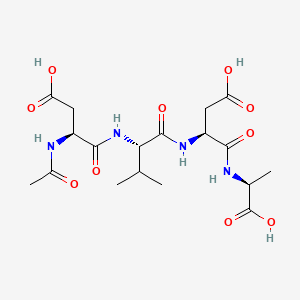
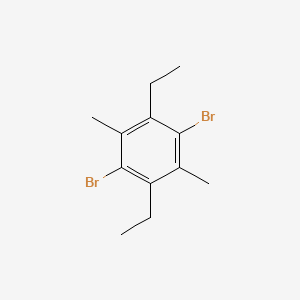


![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
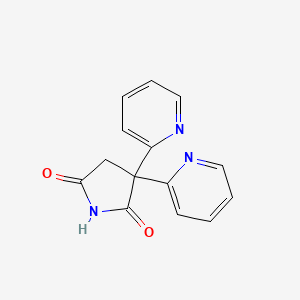
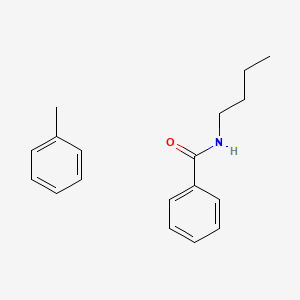
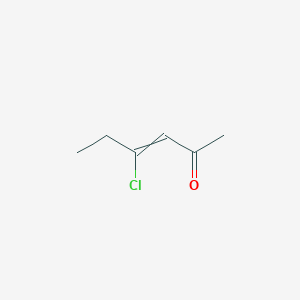
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

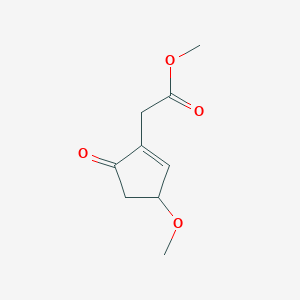
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
